molecular formula C13H13Cl2N5S B12407830 [(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea

[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea

Cat. No.: B12407830
M. Wt: 342.2 g/mol
InChI Key: ZGNPCMACNPWDDO-LDADJPATSA-N
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Description

[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea is a synthetic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties

Preparation Methods

The synthesis of [(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea involves several steps. One common synthetic route includes the reaction of 3,4-dichloroaniline with imidazole-1-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea can be compared with other thiourea derivatives, such as:

Properties

Molecular Formula

C13H13Cl2N5S

Molecular Weight

342.2 g/mol

IUPAC Name

[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea

InChI

InChI=1S/C13H13Cl2N5S/c14-10-2-1-9(7-11(10)15)12(18-19-13(16)21)3-5-20-6-4-17-8-20/h1-2,4,6-8H,3,5H2,(H3,16,19,21)/b18-12+

InChI Key

ZGNPCMACNPWDDO-LDADJPATSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/NC(=S)N)/CCN2C=CN=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=NNC(=S)N)CCN2C=CN=C2)Cl)Cl

Origin of Product

United States

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